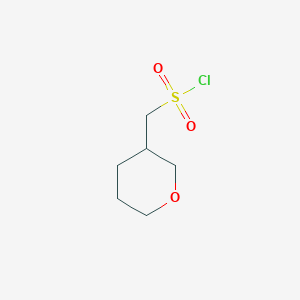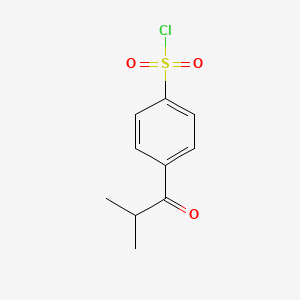![molecular formula C8H5ClN2O2 B1423402 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1167055-41-5](/img/structure/B1423402.png)
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Descripción general
Descripción
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The compound is also known by several synonyms, including 7-Chloro-6-azaindole-2-carboxylic Acid and MFCD18261121 .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be represented by the canonical SMILES notation: C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl . This notation provides a way to describe the structure of the compound in a standard form.Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 66 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It has a complexity of 224 and a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, related to 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, demonstrating antibacterial activity in vitro (Toja et al., 1986).
Synthesis of Heterocyclic Structures
Alekseyev et al. (2017) proposed a method for synthesizing heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, which is structurally related to the compound (Alekseyev et al., 2017).
Applications in Medicinal Chemistry
- 7-Azaindoles, a class of compounds including 1H-pyrrolo[2,3-b]pyridines, are used as bioisosteres of indoles or purines in medicinal chemistry. Croix et al. (2015) presented the synthesis of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one for this purpose (Croix et al., 2015).
- Heidempergher et al. (1999) synthesized pyrrolo[3,2-c]quinoline derivatives, including 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid, as inhibitors of enzymes in the kynurenine pathway, indicating potential medicinal applications (Heidempergher et al., 1999).
Synthesis of Pharmaceutical Intermediates
Wang et al. (2006) described the synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, using a regioselective chlorination approach, which is relevant to the compound (Wang et al., 2006).
Chemical Synthesis and Characterization
- Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), demonstrating the potential for creating compounds for agrochemicals or functional materials (Minakata et al., 1992).
- Azimov et al. (1982) studied the synthesis and transformations of condensed three-ring systems that include a 5-azaindoline fragment, related to the chemical structure of interest (Azimov et al., 1982).
Propiedades
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQKIZPARXCHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694646 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
1167055-41-5 | |
| Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)



![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)


![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)


